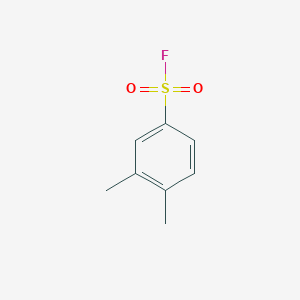
3,4-Dimethylbenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H9FO2S It is a sulfonyl fluoride derivative of dimethylbenzene, characterized by the presence of two methyl groups attached to the benzene ring at positions 3 and 4, and a sulfonyl fluoride group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylbenzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) under mild conditions. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
In industrial settings, the production of sulfonyl fluorides often involves the use of sulfur tetrafluoride (SF4) as a fluorinating agent. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The process may also involve the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the electron-donating effect of the methyl groups, which activate the benzene ring towards electrophilic attack.
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles under suitable conditions, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and aluminum chloride (AlCl3) for bromination reactions.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used to replace the sulfonyl fluoride group.
Major Products Formed
Bromination: this compound can be brominated to form 3,4-dimethyl-2-bromobenzene-1-sulfonyl fluoride.
Sulfonamide Formation: Reaction with amines can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
3,4-Dimethylbenzene-1-sulfonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dimethylbenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group acts as an electrophilic warhead, forming covalent bonds with nucleophilic residues such as serine, threonine, or cysteine in enzymes. This covalent modification leads to the inactivation of the enzyme, making sulfonyl fluorides effective as enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylbenzenesulfonyl Chloride: Similar to 3,4-Dimethylbenzene-1-sulfonyl fluoride but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-Methylbenzenesulfonyl Fluoride: Contains a single methyl group and a sulfonyl fluoride group.
Uniqueness
This compound is unique due to the presence of two methyl groups, which enhance its reactivity in electrophilic aromatic substitution reactions. Additionally, the sulfonyl fluoride group provides stability and resistance to hydrolysis, making it a valuable compound in various applications .
Properties
IUPAC Name |
3,4-dimethylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVRBSQUWGOVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13246661.png)
![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-2-ol](/img/structure/B13246668.png)
![3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B13246671.png)
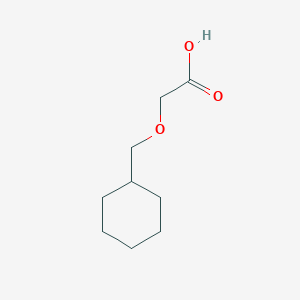
![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13246688.png)

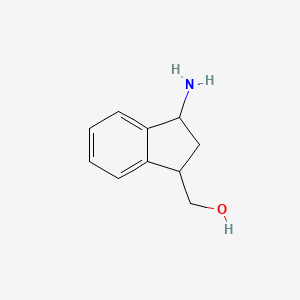
amine](/img/structure/B13246703.png)
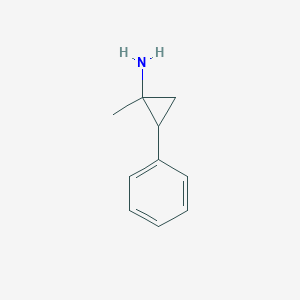
![4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13246726.png)
![2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B13246730.png)
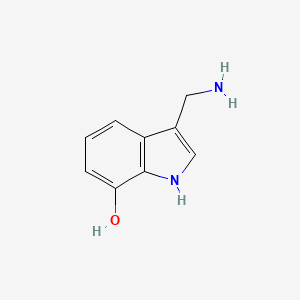
![Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride](/img/structure/B13246738.png)
![2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13246747.png)
